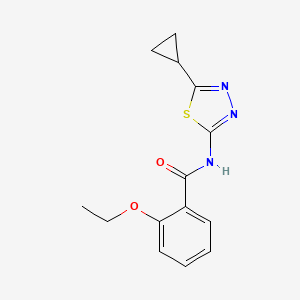
1-Bromo-2-naphthyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-naphthyl diethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the naphthalene ring and a diethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-naphthyl diethylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-naphthol to produce 1-bromo-2-naphthol. This intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carbamoylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-naphthyl diethylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include naphthoquinones and other oxidized compounds.
Reduction: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-naphthyl diethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-naphthyl diethylcarbamate involves its interaction with biological molecules. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-naphthol: A precursor in the synthesis of 1-Bromo-2-naphthyl diethylcarbamate.
2-Naphthyl diethylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.
1-Naphthyl diethylcarbamate: Similar structure but with the bromine atom in a different position.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a diethylcarbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C15H16BrNO2 |
|---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
(1-bromonaphthalen-2-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-3-17(4-2)15(18)19-13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
BKLVMZQTBJAKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12134824.png)
methanone](/img/structure/B12134827.png)
![(5Z)-3-butyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134841.png)
![4-[(3-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134851.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12134854.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12134858.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134866.png)
![3-[(3-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12134874.png)
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12134878.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(2-pyridylamino)-3-thienylmethyl]pyran-4-one](/img/structure/B12134882.png)

![N-(2-ethylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12134888.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12134894.png)
![(2E)-3-(2-furyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acrylamide](/img/structure/B12134898.png)
